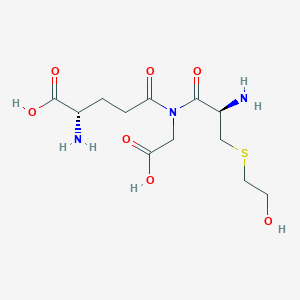
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-” is mentioned in a patent as a kokumi-imparting substance . Kokumi is a term used in the food industry to describe a sensation of richness and complexity in the mouth. The substance is used in the food and drink industry to enhance these sensations .
Applications De Recherche Scientifique
Esterification and Supplementation
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-, in the form of GSH monoethyl ester, is used to supplement cellular pools of GSH both in vitro and in vivo. This compound is prepared by esterification of GSH, yielding mainly the glycyl monoester along with minor products like gamma-glutamyl ester, diester, and cyclization product. This discovery has implications for biological applications where GSH supplementation is needed (Thornalley, 1991).
Role in Antioxidant Defense and Cellular Events
The compound is a part of glutathione (GSH), which plays crucial roles in antioxidant defense, nutrient metabolism, and cellular events like gene expression, DNA and protein synthesis, cell proliferation, and apoptosis. GSH's deficiency is linked to various diseases, highlighting its significance in health and disease management (Wu et al., 2004).
Enzymatic Interactions
It interacts with gamma-glutamyl transpeptidases, enzymes that hydrolyze the N-terminal amide bonds of reduced and oxidized glutathione. These interactions are significant for understanding the enzyme's role in cellular metabolism and the processing of glutathione in various biological contexts (Martin & Slovin, 2000).
Analytical Studies
Analytical studies involving the conversion and derivatization of gamma-glutamyl peptides to pyroglutamate have been conducted to develop methods for qualitative and quantitative analysis of gamma-glutamyl peptides. These methods are crucial for studying biochemical aspects of GSH and related compounds (Bollenbach & Tsikas, 2022).
Hydrogel Formation and Noncovalent Self-Assembly
It has been used in the creation of a glutathione-based hydrogel, showing its potential for therapeutic applications and material science. The ability of GSH to direct noncovalent self-assembly when combined with hydrophobic driving forces is a unique attribute that could be exploited in various fields (Mahajan et al., 2005).
Metabolic Pathway Studies
The compound has been a subject of study in the context of metabolic pathways and the glutathione system. Understanding its biochemistry and role in various metabolic pathways is essential for comprehending its broader applications in biology and medicine (Wernerman et al., 1999).
Propriétés
Numéro CAS |
28747-20-8 |
|---|---|
Nom du produit |
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- |
Formule moléculaire |
C12H21N3O7S |
Poids moléculaire |
351.38 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15(5-10(18)19)11(20)8(14)6-23-4-3-16/h7-8,16H,1-6,13-14H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1 |
Clé InChI |
UUZCUSQQEJSIHR-YUMQZZPRSA-N |
SMILES isomérique |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCO)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
Séquence |
XXG |
Synonymes |
L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine; L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine; N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine; S-(β-Hydroxyethyl)glutathione; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



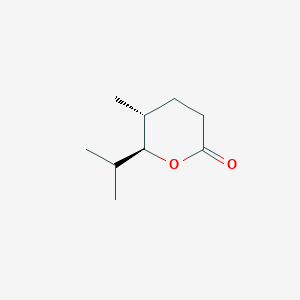
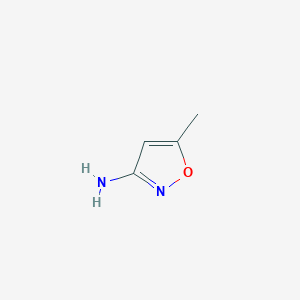
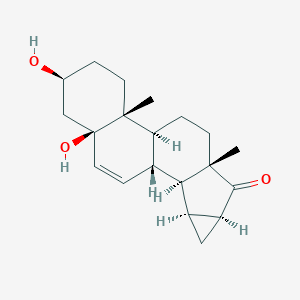
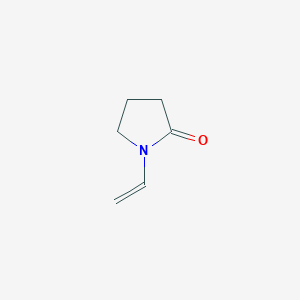
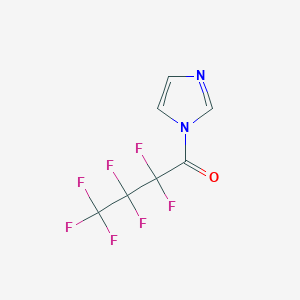
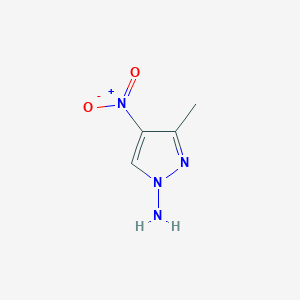
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
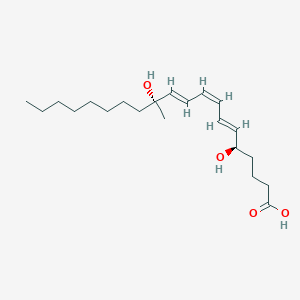
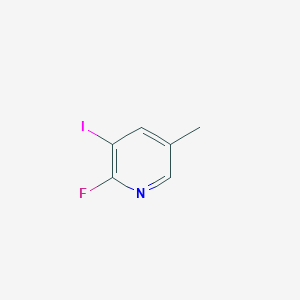
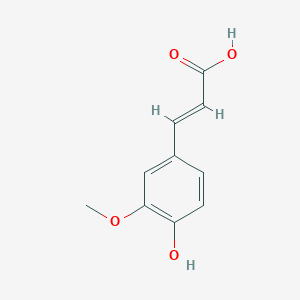
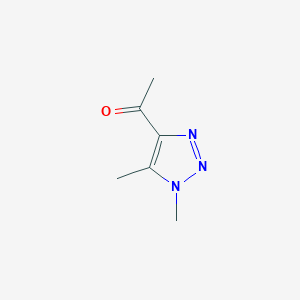
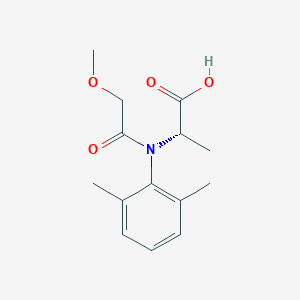
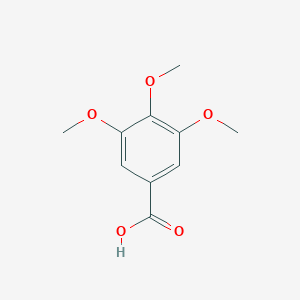
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)